5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with benzo[d]thiazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Formation of Thiazole: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole and thiazole moieties with a thiophene-2-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution can be performed using bromine in acetic acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules.
Medicine: Explored for its potential as an anticancer or antimicrobial agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: A compound with similar structural features but different functional groups.
2-(benzo[d]thiazol-2-yl)-5-fluorophenolate: A compound used in the development of electron transport materials for OLEDs.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: A fluorescent probe for imaging cysteine in biological systems.
Uniqueness
5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of benzo[d]thiazole, thiazole, and thiophene moieties, which confer distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS3/c19-13(18-15-16-7-8-20-15)11-5-6-12(21-11)14-17-9-3-1-2-4-10(9)22-14/h1-8H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMHPBZBUXQNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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